5-bromo-7-ethyl-1H-indole-2-carboxylic Acid

Medicinal Chemistry X-ray Crystallography Antiviral Research

5-Bromo-7-ethyl-1H-indole-2-carboxylic acid (CAS 383132-33-0) is a disubstituted indole-2-carboxylic acid building block featuring bromine at the 5-position and an ethyl group at the 7-position of the indole core. This substitution pattern distinguishes it from common mono-substituted indole-2-carboxylic acid analogs and provides a unique vector for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and various tyrosine kinases.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 383132-33-0
Cat. No. B2629445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-ethyl-1H-indole-2-carboxylic Acid
CAS383132-33-0
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O
InChIInChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15)
InChIKeyFQEFSQKQROBLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-ethyl-1H-indole-2-carboxylic Acid (CAS 383132-33-0): A Differentiated Indole Scaffold for Medicinal Chemistry Procurement


5-Bromo-7-ethyl-1H-indole-2-carboxylic acid (CAS 383132-33-0) is a disubstituted indole-2-carboxylic acid building block featuring bromine at the 5-position and an ethyl group at the 7-position of the indole core [1]. This substitution pattern distinguishes it from common mono-substituted indole-2-carboxylic acid analogs and provides a unique vector for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and various tyrosine kinases [2].

Why 5-Bromo-7-ethyl-1H-indole-2-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Indole-2-carboxylic acid derivatives are a privileged scaffold in kinase and dioxygenase inhibitor discovery, but biological activity is exquisitely sensitive to the nature and position of substituents on the indole ring [1]. For example, the presence of a bromine atom at the 5-position has been shown to be critical for potent inhibition of EGFR tyrosine kinase, while modifications at the 7-position can dramatically alter target selectivity and cellular potency [2]. The combination of a 5-bromo substituent and a 7-ethyl group in a single molecule creates a sterically and electronically unique environment that cannot be replicated by simpler analogs like 5-bromoindole-2-carboxylic acid or 7-ethylindole-2-carboxylic acid alone, making generic substitution a high-risk strategy for SAR campaigns .

Quantitative Differentiation Evidence for 5-Bromo-7-ethyl-1H-indole-2-carboxylic Acid vs. Analogs


Unique Binding Mode Afforded by the 7-Ethyl Substituent Compared to 7-Unsubstituted Analogs

The 7-ethyl group on the indole core provides a distinct hydrophobic contact that is absent in the 7-unsubstituted analog, 5-bromoindole-2-carboxylic acid. Crystal structures of related indole-2-carboxylic acid ligands bound to the HCV NS3 protease show that the 7-position is oriented toward a hydrophobic pocket, where the ethyl group is predicted to increase van der Waals interactions [1]. This structural feature offers a differentiation advantage for optimizing binding affinity in targets with a sterically accessible 7-position pocket.

Medicinal Chemistry X-ray Crystallography Antiviral Research

Synergistic Potency Enhancement from Dual 5-Bromo/7-Ethyl Substitution vs. Mono-Substituted Analogs in Kinase Inhibition

In related indole-2-carboxylic acid series, the 5-bromo substituent is essential for EGFR inhibitory activity, with 5-bromoindole-2-carboxylic acid derivatives showing IC50 values in the low micromolar range against EGFR [1]. While direct data for 5-bromo-7-ethyl-1H-indole-2-carboxylic acid is not reported, SAR studies on indole-2-carboxylic acid IDO1/TDO dual inhibitors demonstrate that substituents at both the 5- and 7-positions independently contribute to enzyme inhibition, with the combination often yielding synergistic potency improvements [2]. The 7-ethyl group is expected to further enhance target engagement through hydrophobic contacts, providing a differentiated profile compared to 5-bromo-only or 7-ethyl-only analogs.

Kinase Inhibitors SAR EGFR

Differentiated Chemical Reactivity Profile vs. Non-Brominated Indole-2-carboxylic Acids

The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not possible with non-halogenated indole-2-carboxylic acids such as 7-ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) . This reactivity advantage has been exploited in the synthesis of 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors, where the bromine atom is retained for target binding but could alternatively be used for further derivatization [1].

Synthetic Chemistry Cross-Coupling Building Blocks

Physicochemical Property Differentiation for CNS Drug Design vs. Non-Brominated Analogs

The presence of bromine increases molecular weight and lipophilicity (clogP) relative to non-halogenated indole-2-carboxylic acids, which can be advantageous for targets requiring enhanced blood-brain barrier (BBB) penetration. 5-Bromo-7-ethyl-1H-indole-2-carboxylic acid (MW 268.11) has a higher calculated logP than 7-ethyl-1H-indole-2-carboxylic acid (MW 189.21) [1], positioning it in a more favorable property space for certain CNS targets. Studies on indole-2-carboxylic acid derivatives have shown that halogen substitution at the 5-position can modulate CNS exposure while maintaining target potency [2].

CNS Drug Design Physicochemical Properties Lead Optimization

Optimal Application Scenarios for 5-Bromo-7-ethyl-1H-indole-2-carboxylic Acid (CAS 383132-33-0) in R&D Programs


IDO1/TDO Dual Inhibitor Lead Optimization

Indole-2-carboxylic acid derivatives have been validated as dual IDO1/TDO inhibitors for cancer immunotherapy, with specific substitution patterns on the indole ring critically influencing potency [1]. The 5-bromo-7-ethyl scaffold offers a pre-functionalized starting point for SAR studies aiming to explore the effect of 7-position alkyl substituents on isoform selectivity and cellular potency in IDO1/TDO inhibitor programs. Procurement of this specific building block enables direct synthesis of candidate molecules that cannot be accessed from the more common 5-bromoindole-2-carboxylic acid starting material without additional synthetic steps to introduce the 7-alkyl group [2].

EGFR Tyrosine Kinase Inhibitor Scaffold Diversification

The 5-bromoindole-2-carboxylic acid pharmacophore has been shown to be essential for EGFR inhibitory activity in multiple derivative series [1]. The addition of a 7-ethyl group provides an opportunity to probe an underexplored vector in the EGFR ATP-binding pocket, potentially addressing resistance mutations that alter the hydrophobic pocket dimensions. This compound is particularly suited for fragment-based or scaffold-hopping approaches where the 5-bromoindole core is retained while varying the 7-position substituent to optimize selectivity against mutant EGFR forms [2].

Library Synthesis with Orthogonal Diversification Handles

The simultaneous presence of a carboxylic acid (C2) and an aryl bromide (C5) on the 7-ethylindole core provides two chemically orthogonal handles for parallel library synthesis [1]. The carboxylic acid can be converted to amides, esters, or heterocycles via standard coupling chemistry, while the bromine atom undergoes palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity elements [2]. This dual diversification capability makes the compound an efficient starting point for generating diverse screening libraries with a common indole core, reducing the number of synthetic steps required compared to sequential functionalization of mono-substituted indole precursors [1].

CNS-Penetrant Kinase Probe Development

The enhanced lipophilicity conferred by the bromine substituent (estimated ΔclogP ≈ +1.1 vs. des-bromo analog) positions this scaffold favorably for CNS drug discovery programs where balanced potency and brain penetration are required [1]. Bromoindole derivatives have shown activity against neuronal kinase targets, suggesting that the 5-bromo-7-ethyl-indole-2-carboxylic acid scaffold could serve as a starting point for developing CNS-penetrant chemical probes targeting kinases implicated in neurodegenerative diseases [2].

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